molecular formula C18H26N2O6 B1625198 Boc,Z-NNH-Boc CAS No. 202980-91-4

Boc,Z-NNH-Boc

Cat. No.: B1625198
CAS No.: 202980-91-4
M. Wt: 366.4 g/mol
InChI Key: AHCFMGYSCLJXTG-UHFFFAOYSA-N
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Description

The compound “Boc,Z-NNH-Boc” is a derivative of tert-butyl carbamate, commonly known as Boc. Boc is a protecting group used in organic synthesis to protect amino groups from unwanted reactions. The Boc group is stable under basic conditions and can be removed by mild acidic conditions, making it a versatile tool in peptide synthesis and other organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc,Z-NNH-Boc involves the protection of amino functions using Boc groups. The process typically starts with the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of Boc-protected compounds often involves large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and other advanced technologies can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Boc,Z-NNH-Boc undergoes various types of reactions, including:

    Oxidation: The Boc group is stable under oxidative conditions, allowing for selective oxidation of other functional groups in the molecule.

    Reduction: Boc-protected amines can be reduced using reagents such as lithium aluminum hydride (LiAlH4) without affecting the Boc group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

Boc,Z-NNH-Boc has a wide range of applications in scientific research, including:

    Chemistry: Used as a protecting group in peptide synthesis and other organic reactions.

    Biology: Employed in the synthesis of peptide nucleic acids (PNAs) and other biomolecules.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Boc,Z-NNH-Boc involves the protection of amino groups through the formation of a stable carbamate linkage. This protects the amino group from unwanted reactions during synthetic processes. The Boc group can be removed by mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), to regenerate the free amine .

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate (Cbz): Another common protecting group for amines, which can be removed by catalytic hydrogenation.

    Fluorenylmethyloxycarbonyl (Fmoc): A base-labile protecting group used in peptide synthesis.

Uniqueness

Boc,Z-NNH-Boc is unique due to its stability under basic conditions and ease of removal under mild acidic conditions. This makes it particularly useful in multi-step synthetic processes where selective protection and deprotection of amino groups are required .

Biological Activity

Boc,Z-NNH-Boc (tert-butyl N-(benzyloxycarbonyl)-N'-hydrazinecarboxylate) is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis methods, and applications based on diverse research findings.

Overview of this compound

This compound is primarily used as a protecting group for amino functionalities in organic synthesis. The Boc (tert-butoxycarbonyl) group is stable under basic conditions and can be easily removed under mild acidic conditions, making it versatile for various synthetic pathways, especially in peptide synthesis and the development of bioactive compounds.

Synthesis Methods

Synthetic Routes:
The synthesis of this compound typically involves:

  • Protection of Amino Groups: The reaction begins with the amine's reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. This process is conducted under anhydrous conditions to prevent hydrolysis.
  • Industrial Production: Large-scale synthesis often utilizes automated systems, including continuous flow reactors, to enhance efficiency and reproducibility.

Chemical Reactions:
this compound can undergo various reactions:

  • Oxidation: Stable under oxidative conditions; reagents such as potassium permanganate can be used.
  • Reduction: Can be reduced using lithium aluminum hydride without affecting the Boc group.

The biological activity of this compound is linked to its ability to protect amino groups during synthetic processes. Once the Boc group is removed, it regenerates free amines that can participate in biological interactions or therapeutic applications.

Applications in Research and Medicine

  • Peptide Synthesis: Utilized extensively in synthesizing peptide nucleic acids (PNAs), which have potential applications in gene therapy and molecular diagnostics.
  • Pharmaceutical Development: Investigated for its role in developing prodrugs that target specific tumor markers, enhancing drug delivery systems while minimizing side effects .
  • Biological Activity Studies: Research has demonstrated that derivatives of this compound exhibit significant biological activities, including cytotoxicity against cancer cells and potential antiviral properties .

1. Prodrug Development

A study highlighted the design and synthesis of a dual-targeting prodrug incorporating Boc-Z-NNH-Boc. This prodrug showed enhanced tumor recognition and selective cytotoxicity towards fibrosarcoma cells when activated by tumor-associated proteases like plasmin .

2. Peptidomimetics

Research on β3-peptides derived from Boc-protected amino acids indicated their stability against peptidases, suggesting potential for oral bioavailability. For instance, a somatostatin analogue synthesized using these methods exhibited excellent binding affinity for human receptors, demonstrating significant biological activity .

Comparative Analysis

Compound TypeStabilityRemoval ConditionsApplications
This compoundStable under basicMild acid (TFA)Peptide synthesis, drug delivery
Benzyl carbamate (Cbz)Less stableCatalytic hydrogenationPeptide synthesis
Fluorenylmethyloxycarbonyl (Fmoc)Base-labileBasic conditionsPeptide synthesis

Properties

IUPAC Name

benzyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O6/c1-17(2,3)25-14(21)19-20(16(23)26-18(4,5)6)15(22)24-12-13-10-8-7-9-11-13/h7-11H,12H2,1-6H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCFMGYSCLJXTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN(C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471954
Record name Boc,Z-NNH-Boc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202980-91-4
Record name Boc,Z-NNH-Boc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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